ethyl 4-(2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)acetyl)piperazine-1-carboxylate
Description
Ethyl 4-(2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)acetyl)piperazine-1-carboxylate is a synthetic derivative of saccharin (1,1-dioxido-3-oxobenzo[d]isothiazole), featuring a piperazine ring linked via an acetyl group to the benzoisothiazolone core. This compound is synthesized through nucleophilic substitution reactions, as demonstrated in the preparation of analogous saccharin derivatives (e.g., ethyl 2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)acetate) using sodium saccharin and ethyl chloroacetate under modified conditions . The piperazine moiety enhances solubility and bioavailability, making it a candidate for diverse pharmacological applications, including antimicrobial, antiviral, and anticancer activities .
Properties
IUPAC Name |
ethyl 4-[2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetyl]piperazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O6S/c1-2-25-16(22)18-9-7-17(8-10-18)14(20)11-19-15(21)12-5-3-4-6-13(12)26(19,23)24/h3-6H,2,7-11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYZYIWJPBQEBNA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)CN2C(=O)C3=CC=CC=C3S2(=O)=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-(2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)acetyl)piperazine-1-carboxylate generally involves multi-step organic reactions:
Starting Materials: : The synthesis often begins with readily available starting materials such as piperazine and benzo[d]isothiazol-3(2H)-one 1,1-dioxide.
Formation of Acyl Intermediate: : Initially, the benzo[d]isothiazol-3(2H)-one 1,1-dioxide undergoes acylation to introduce the acetyl group.
Coupling Reaction: : This intermediate is then coupled with ethyl piperazine-1-carboxylate using suitable coupling reagents and catalysts.
Purification: : The final compound is purified through techniques such as recrystallization or column chromatography to obtain the desired product with high purity.
Industrial Production Methods
Industrial production of this compound would likely scale up these synthetic routes, incorporating continuous flow reactors and automated systems to ensure efficiency and consistency. Quality control measures such as HPLC (High-Performance Liquid Chromatography) and NMR (Nuclear Magnetic Resonance) spectroscopy would be employed to monitor product quality.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)acetyl)piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: : The compound may undergo oxidation at different functional groups depending on the reaction conditions.
Reduction: : Reduction reactions can target specific functional groups like carbonyls within the molecule.
Substitution: : Nucleophilic or electrophilic substitution reactions could modify the piperazine or isothiazolone rings.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: : Reagents like alkyl halides, acyl chlorides, or nucleophiles under controlled conditions.
Major Products
The products formed depend on the type of reaction. For example, oxidation might yield higher oxidation state products, whereas substitution can introduce new functional groups or modify existing ones.
Scientific Research Applications
Chemistry
In chemistry, ethyl 4-(2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)acetyl)piperazine-1-carboxylate serves as a versatile intermediate in the synthesis of more complex molecules. Its unique structure allows it to be a building block for various chemical reactions and pathways.
Biology
Biologically, this compound is explored for its potential as a pharmacophore. Its structural motifs may interact with biological targets, suggesting potential therapeutic applications.
Medicine
Medical research investigates this compound for its potential roles in drug development, particularly in the design of novel therapeutic agents targeting specific diseases or conditions.
Industry
Industrially, the compound's chemical stability and reactivity make it valuable in the production of materials or as a precursor in manufacturing processes.
Mechanism of Action
Ethyl 4-(2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)acetyl)piperazine-1-carboxylate exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. The compound's mechanism of action might involve binding to active sites, inhibiting or activating enzymatic activity, or modulating receptor pathways. Detailed studies on these interactions elucidate the pathways involved and the molecular targets it affects.
Comparison with Similar Compounds
Core Benzoisothiazolone Derivatives
The benzoisothiazolone pharmacophore is critical for biological activity. Key analogs include:
- Ethyl 2-(2-(3-oxobenzo[d]isothiazol-2(3H)-yl)thiazol-4-yl)acetate (Compound 2) : Differs by replacing the piperazine group with a thiazole ring. This compound exhibits antiviral activity against HIV-1 (EC₅₀ = 2.68 ± 0.54 µM) but lacks cytotoxicity (CC₅₀ ≥ 100 µM) .
- Methyl 2-(1-oxido-3-oxobenzo[d]isothiazol-2(3H)-yl)acetate: Features a methyl ester and a non-sulfonated oxygen, reducing solubility compared to the sulfone-containing target compound .
Key Insight : Sulfonation (1,1-dioxido group) improves electronegativity and hydrogen-bonding capacity, which may enhance target binding .
Piperazine-Linked Derivatives
Piperazine modifications influence pharmacokinetics and receptor interactions:
- Ethyl 4-((1H-benzo[d]imidazol-2-yl)methyl)piperazine-1-carboxylate : Replaces the acetyl-benzoisothiazolone group with a benzimidazole, shifting activity toward antimicrobial or anticancer targets .
Key Insight : The ethyl carboxylate group in the target compound balances lipophilicity and solubility, optimizing membrane permeability and metabolic stability .
Pharmacological Activity Comparison
Antiviral Activity
Compound 2 () shows moderate HIV-1 inhibition, while the target compound’s piperazine group may enhance binding to viral proteases or host-cell receptors, though specific data are pending .
Antimicrobial and Anticancer Activity
N-substituted saccharins (e.g., alkyl acetates 3a–g) exhibit broad-spectrum antimicrobial activity, with IC₅₀ values ranging from 10–50 µM depending on alkyl chain length .
Research Findings and Implications
- Structural Flexibility : The acetyl linker allows modular substitutions, enabling optimization for specific targets (e.g., thiazole for antivirals, piperazine for CNS penetration) .
- Sulfonation vs. Oxidation: The 1,1-dioxido group in the target compound improves stability and solubility over non-sulfonated analogs .
- Piperazine’s Role : Piperazine derivatives generally show enhanced pharmacokinetics, but substituents (e.g., ethyl carboxylate vs. benzyl groups) dictate target selectivity .
Limitations : Direct comparative data for the target compound are scarce; further in vitro and in vivo studies are needed to quantify its efficacy against benchmarks.
Biological Activity
Ethyl 4-(2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)acetyl)piperazine-1-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, structural features, and various biological activities, including antimicrobial, anticancer, anti-inflammatory, and antioxidant properties.
Structural Features
The compound is characterized by the following structural components:
- Ethyl ester group
- Piperazine moiety
- Benzo[d]isothiazole derivative
- 1,1-Dioxide and oxo functional groups
These features contribute to its reactivity and biological activity. The molecular formula is .
Synthesis
The synthesis of this compound typically involves multi-step procedures using commercially available starting materials. The reaction conditions may include heating with various solvents and reagents, leading to moderate to excellent yields of the desired product .
Antimicrobial Activity
The compound exhibits significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. Similar compounds have shown effectiveness against pathogens such as Staphylococcus aureus and Escherichia coli. The antimicrobial activity can be attributed to the presence of the benzo[d]isothiazole moiety, which is known for its bioactive potential .
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | Activity Type | Target Organisms | MIC (μg/ml) |
|---|---|---|---|
| Compound A | Antimicrobial | S. aureus | 2 |
| Compound B | Antimicrobial | E. coli | 4 |
| Ethyl 4-(...) | Antimicrobial | S. aureus, E. coli | TBD |
Anticancer Activity
Research indicates that derivatives containing similar structural motifs possess anticancer properties. In vitro studies have shown that compounds with benzo[d]isothiazole structures can inhibit the proliferation of various cancer cell lines . The mechanisms may involve the induction of apoptosis and inhibition of cell cycle progression.
Case Study: Anticancer Efficacy
A study evaluated the anticancer activity of a related compound against hepatic cancer cells, reporting an IC50 value of 5 μM. This suggests a promising avenue for further investigation into the anticancer potential of this compound .
Anti-inflammatory Activity
The compound has demonstrated anti-inflammatory effects in various studies. It was found to reduce levels of pro-inflammatory cytokines such as IL-6 and TNF-α in vitro. This activity is crucial for developing therapeutic agents targeting inflammatory diseases .
Table 2: Anti-inflammatory Activity
| Compound Name | Cytokine Inhibition | Concentration (μM) |
|---|---|---|
| Compound C | IL-6 | 10 |
| Ethyl 4-(...) | TNF-α | 5 |
Antioxidant Activity
Antioxidant assays revealed that the compound exhibits significant radical scavenging activity. This property is essential for preventing oxidative stress-related diseases and offers another layer of therapeutic potential .
Q & A
Basic: What experimental strategies are recommended for optimizing the synthesis of ethyl 4-(2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)acetyl)piperazine-1-carboxylate?
Answer:
- Stepwise reaction control : Multi-step synthesis requires precise control of temperature (±2°C), solvent polarity (e.g., DMF for nucleophilic acyl substitution), and reaction time. For example, coupling the benzoisothiazolone core with the piperazine-acetyl moiety demands anhydrous conditions to avoid hydrolysis .
- Catalyst selection : Use Cu(I)-catalyzed click chemistry for azide-alkyne cyclization if introducing triazole substituents, as demonstrated in analogous piperazine derivatives .
- Yield optimization : Employ Design of Experiments (DoE) to screen parameters like pH (6–8) and stoichiometric ratios (1:1.2 for acetyl-piperazine coupling) .
Basic: Which analytical techniques are critical for confirming the purity and structural integrity of this compound?
Answer:
- HPLC : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>98%). Mobile phases: Acetonitrile/water (70:30) with 0.1% TFA .
- NMR spectroscopy : Key signals include the ethyl ester carbonyl at ~170 ppm (¹³C NMR) and piperazine protons as multiplets between δ 3.4–4.2 (¹H NMR) .
- Mass spectrometry : High-resolution ESI-MS should confirm the molecular ion [M+H]+ at m/z 434.12 (calculated for C₁₉H₂₂N₃O₆S) .
Advanced: How can researchers resolve contradictory data regarding the compound’s biological activity across different assays?
Answer:
- Orthogonal assays : Cross-validate enzyme inhibition (e.g., kinase assays) with cell-based viability tests (MTT assays) to distinguish direct target modulation from off-target effects .
- Structural analysis : Perform X-ray crystallography or molecular docking to identify binding site variations (e.g., piperazine flexibility affecting receptor interactions) .
- Metabolic stability testing : Use liver microsomes to rule out rapid degradation as a cause of inconsistent IC₅₀ values .
Advanced: What computational methods are suitable for predicting the compound’s interaction with biological targets?
Answer:
- Molecular docking : Software like AutoDock Vina can model interactions with targets such as G-protein-coupled receptors (GPCRs), leveraging the piperazine moiety’s conformational flexibility .
- MD simulations : Run 100-ns simulations in explicit solvent (e.g., TIP3P water) to assess stability of the benzoisothiazolone-acetyl hinge region in binding pockets .
- QSAR modeling : Develop quantitative structure-activity relationships using descriptors like logP (predicted ~2.1) and topological polar surface area (~90 Ų) .
Advanced: How can researchers design experiments to probe the compound’s structure-activity relationship (SAR) for medicinal chemistry applications?
Answer:
- Substituent variation : Synthesize analogs with modified piperazine substituents (e.g., methyl, cyclopropyl) to evaluate steric effects on receptor binding .
- Bioisosteric replacement : Replace the 1,1-dioxido group with sulfonamide or phosphonate groups to assess impact on solubility and target affinity .
- Pharmacophore mapping : Use Schrödinger’s Phase to identify critical features (e.g., hydrogen bond acceptors at the benzoisothiazolone carbonyl) .
Basic: What safety precautions are essential when handling this compound in laboratory settings?
Answer:
- PPE : Wear nitrile gloves, safety goggles, and lab coats due to potential skin/eye irritation .
- Ventilation : Use fume hoods for reactions involving volatile solvents (e.g., dichloromethane) .
- Waste disposal : Neutralize acidic/basic byproducts before disposal in accordance with EPA guidelines .
Advanced: How can reaction engineering principles improve scalability for preclinical studies?
Answer:
- Flow chemistry : Implement continuous flow reactors to enhance mixing and heat transfer during acetyl-piperazine coupling steps, reducing side products .
- Process analytical technology (PAT) : Use in-line FTIR to monitor intermediate formation (e.g., benzoisothiazolone ring closure) in real time .
- Design for purification : Optimize column chromatography (silica gel, ethyl acetate/hexane gradients) to isolate >95% pure batches .
Advanced: What strategies address the compound’s low aqueous solubility in in vivo studies?
Answer:
- Prodrug design : Introduce phosphate esters at the ethyl carboxylate group to enhance solubility, as seen in analogous piperazine derivatives .
- Nanoformulation : Encapsulate in PEGylated liposomes (size: 100–150 nm) to improve bioavailability .
- Co-solvent systems : Use 10% DMSO/30% HP-β-cyclodextrin in saline for intravenous administration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
